molecular formula C16H14N2O3 B2824887 2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid CAS No. 1095491-96-5

2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid

Cat. No. B2824887
CAS RN: 1095491-96-5
M. Wt: 282.299
InChI Key: AYMJFBZIFXWYBS-UHFFFAOYSA-N
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Description

“2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid” is a chemical compound with the molecular formula C16H14N2O3 and a molecular weight of 282.29 . It is used for proteomics research .


Synthesis Analysis

Imidazo[1,2-a]pyridines, which are part of the structure of the compound , can be synthesized through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves the reaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine .


Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been studied. For instance, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 282.29 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current search results.

Future Directions

Imidazo[1,2-a]pyridines have attracted significant interest due to their diverse bioactivity . Future research could focus on exploring the biological activity of “2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid” and related compounds, as well as developing more efficient synthesis methods .

properties

IUPAC Name

2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-6-7-15-17-12(9-18(15)8-11)10-21-14-5-3-2-4-13(14)16(19)20/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMJFBZIFXWYBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)COC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzoic acid

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